Vinyl propionate
CAS No.: 25035-84-1
Cat. No.: VC20811144
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25035-84-1 |
---|---|
Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | ethenyl propanoate |
Standard InChI | InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 |
Standard InChI Key | UIWXSTHGICQLQT-UHFFFAOYSA-N |
SMILES | CCC(=O)OC=C |
Canonical SMILES | CCC(=O)OC=C |
Boiling Point | 91.2 °C |
Melting Point | -80.0 °C |
Introduction
Physical and Chemical Properties
Physical Properties
Vinyl propionate exhibits distinct physical characteristics that influence its handling, storage, and application in industrial processes. Table 1 presents the key physical properties of this compound.
Table 1: Physical Properties of Vinyl Propionate
Property | Value |
---|---|
Molecular Formula | C₅H₈O₂ |
Molecular Weight | 100.12 g/mol |
Physical State | Liquid, volatile |
Color | Colorless to almost colorless |
Melting Point | −80 °C |
Boiling Point | 94-95 °C |
Density | 0.919 g/mL at 25 °C |
Flash Point | 43 °F |
Water Solubility | Practically insoluble in water |
LogP | 1.36 at 23°C and pH 6.2-6.5 |
Surface Tension | 67.8 mN/m at 1.06 g/L and 20°C |
Recommended Storage Temperature | 2-8°C |
The data presented in this table highlights the compound's volatile nature and limited water solubility, which significantly influence handling procedures in laboratory and industrial settings .
Chemical Structure and Characteristics
Vinyl propionate features a vinyl group (CH₂=CH-) bonded to the oxygen atom of a propionate group (CH₃CH₂CO₂-). This structure confers the molecule's characteristic reactivity, particularly at the vinyl group, which readily participates in addition and polymerization reactions .
The compound is identified by its CAS Registry Number 105-38-4 and IUPAC Standard InChIKey UIWXSTHGICQLQT-UHFFFAOYSA-N . Alternative names include propionic acid vinyl ester, vinyl propanoate, and ethenyl propanoate .
The ester functionality and the vinyl group provide specific chemical properties to the molecule. The presence of the vinyl group makes it susceptible to polymerization through radical mechanisms, while the ester group can participate in various chemical transformations, including hydrolysis and transesterification reactions.
Chemical Reactions
Polymerization
Vinyl propionate readily undergoes polymerization reactions to form homopolymers and copolymers with enhanced material properties. These reactions typically proceed via free-radical mechanisms and yield materials with diverse applications .
The homopolymerization of vinyl propionate results in poly(vinyl propionate), a polymer used in coatings and adhesives due to its film-forming properties. The reaction typically employs radical initiators and proceeds under controlled temperature conditions.
Vinyl propionate also participates in copolymerization reactions with various comonomers, including acrylate esters, vinyl chloride, and vinyl acetate . The resulting copolymers exhibit tailored properties based on the comonomer composition and are utilized in diverse applications, particularly in paint formulations.
An interesting research development involves the synthesis of poly(vinyl propionate) from poly(vinyl alcohol). Researchers have developed a method employing ethyl nitrate dimethyl sulfoxide as a catalyst in nonaqueous medium to facilitate this conversion . The reaction product retains some unconverted hydroxyl groups, and its formation has been confirmed through spectroscopic analysis .
Esterification and Other Reactions
Beyond polymerization, vinyl propionate participates in various other chemical reactions, particularly those involving its ester functionality.
Vinyl propionate serves as an acyl donor in esterification and transesterification reactions. These transformations can be facilitated by acidic or enzymatic catalysts. The acid-catalyzed esterification of poly(vinyl alcohol) with propionic acid to form poly(vinyl propionate) represents another significant reaction pathway .
The compound's reactivity in transesterification reactions makes it valuable in the synthesis of various specialty esters. Under appropriate conditions, these reactions proceed with high selectivity and yield, making vinyl propionate an important reagent in synthetic organic chemistry.
Applications and Uses
Vinyl propionate finds extensive applications across multiple industries, primarily due to its polymerization capabilities and functional properties .
The primary application of vinyl propionate is in the production of polymers and copolymers. The homopolymer, poly(vinyl propionate), is utilized in coatings and adhesives. More significantly, copolymers of vinyl propionate with acrylate esters, vinyl chloride, and vinyl acetate are employed in paint formulations, where they contribute to film-forming properties and adhesion characteristics .
Table 2: Applications of Vinyl Propionate and Its Derivatives
Application Area | Specific Uses |
---|---|
Polymer Production | Homopolymers for coatings, Copolymers for specialized materials |
Paint Industry | Emulsion paints, Coating formulations |
Chemical Synthesis | Acyl donor in esterification reactions, Precursor for specialty chemicals |
Adhesives | Component in adhesive formulations |
Emulsion paints represent another important application area for vinyl propionate-based polymers . The copolymers formed from vinyl propionate contribute to the performance characteristics of these paints, including adhesion, water resistance, and film formation.
Research continues to explore novel applications for vinyl propionate and its derivatives, particularly in specialty coating formulations and controlled-release systems.
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural features and chemical behavior of vinyl propionate. Various spectroscopic techniques have been employed to characterize this compound .
Infrared (IR) spectroscopy of vinyl propionate reveals characteristic absorption bands associated with its functional groups. The carbonyl group (C=O) typically exhibits a strong absorption band, while the vinyl C=C stretching vibration appears in distinctive regions of the spectrum .
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about vinyl propionate. In the ¹H-NMR spectrum, the vinyl protons show distinctive signals with characteristic chemical shifts . The methylene protons of the propionate group and the methyl protons also exhibit characteristic resonances that aid in structural confirmation.
Mass spectrometry data for vinyl propionate indicates a molecular ion peak corresponding to its molecular weight. Fragmentation patterns include significant peaks that arise from characteristic cleavage pathways of the molecule .
These spectroscopic properties serve as important analytical tools for identifying vinyl propionate and assessing its purity in various contexts, from research laboratories to industrial quality control.
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